

Navigating the RIPK1 Inhibitor Landscape: A Comparative Analysis for Researchers

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Compound of Interest

Compound Name: *RIP1 kinase inhibitor 5*

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The landscape of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors in clinical development is a dynamic field, offering potential therapeutic avenues for a range of inflammatory and neurodegenerative diseases. This guide provides a comparative analysis of key RIPK1 inhibitors that have undergone clinical trials, presenting a synthesis of their performance, underlying experimental data, and the signaling pathways they target. Designed for researchers, scientists, and drug development professionals, this document aims to facilitate an objective evaluation of these emerging therapeutics.

Comparative Analysis of RIPK1 Inhibitors

The following tables summarize the in vitro potency, pharmacokinetic properties, and clinical trial outcomes for several prominent RIPK1 inhibitors.

Table 1: In Vitro Potency of RIPK1 Inhibitors

Compound	Target	IC50/EC50 (nM)	Cell Line/Assay	Condition
GSK2982772	Human RIPK1	IC50: 16	Kinase activity assay	
Monkey RIPK1	IC50: 20	Kinase activity assay		
SAR443060 (DNL747)	RIPK1 Kinase	IC50: 3.9	TNF- α -induced pRIPK1 in human PBMCs	
Ocadusertib (R552)	RIPK1	IC50: 12-38	Enzymatic activity assay	
Necroptosis	EC50: 0.4-3	In vitro cell-based assays		
GFH312	Necroptosis	-	Human monocyte-derived macrophages	4-fold higher concentration in CSF than in vitro IC50
PK68	RIPK1 Kinase	IC50: ~90	Type II inhibitor	
Necroptosis (human)	EC50: 23	TNF-induced necroptosis		
Necroptosis (mouse)	EC50: 13	TNF-induced necroptosis		

Table 2: Pharmacokinetic Properties of RIPK1 Inhibitors in Phase 1 Clinical Trials (Healthy Volunteers)

Compound	Dose Range	Cmax	Tmax (hours)	Half-life (hours)	Key Findings
GSK2982772	Single: 0.1-120 mg	Dose-proportional	2-3	Biphasic: 2-3 and 5-6	Approximately linear PK; no accumulation upon repeat dosing.[1]
Repeat: 20 mg QD - 120 mg BID					
SAR443060 (DNL747)	Single: 100-400 mg	Less than dose-proportional	2-4	-	Distributes into cerebrospinal fluid (CSF).[2]
SAR443820 (DNL788)	Single: 10-40 mg	Dose-proportional	-	5.7-8.0	High brain penetrance with a mean CSF-to-unbound plasma ratio of 0.8 to 1.3.[3]
Repeat: 10-40 mg QD					
Ocadusertib (R552)	-	-	1-4	13-15	Linear PK and dose-proportional exposure.[4]
GFH312	Single: up to 500 mg	Dose-proportional (45-360 mg)	2-8	6.3-23.3	Rapidly absorbed; demonstrates CNS

exposure.[\[5\]](#)
[\[6\]](#)

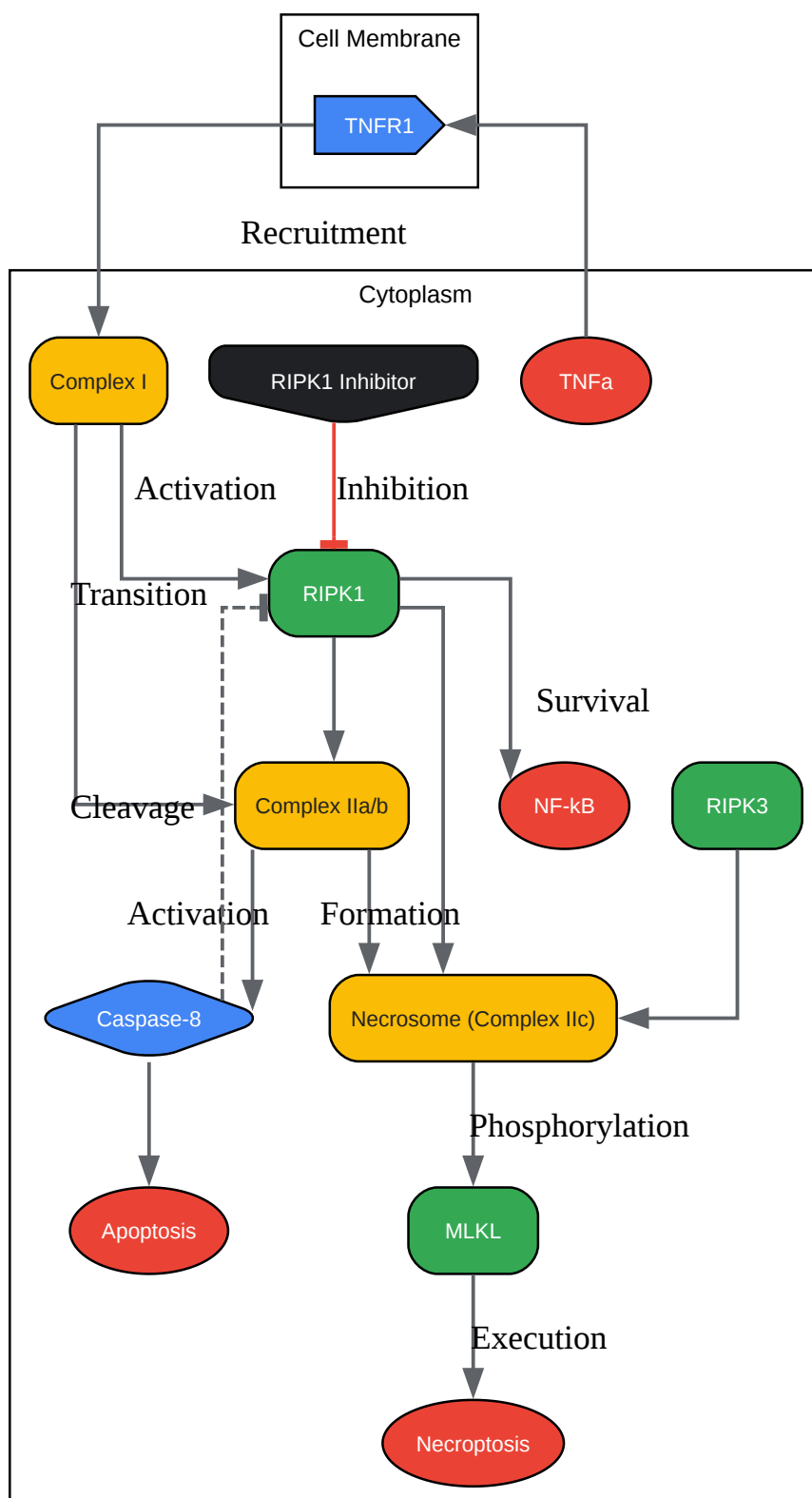
Repeat: up to
 200 mg QD

Table 3: Summary of Phase 2 Clinical Trial Outcomes for GSK2982772

Indication	Clinical Trial ID	Primary Endpoint	Key Efficacy Results	Safety Summary
Ulcerative Colitis	NCT02903966	Safety and Tolerability	No significant difference in Mayo endoscopic scores between GSK2982772 and placebo at Day 43 (13% vs 0%) and Day 85 (14% vs 11%). [5]	Generally well-tolerated with no treatment-related safety concerns identified. [5] [7]
Psoriasis	NCT04316585	PASI75 response at Week 12	Similar proportion of patients achieving PASI75 between GSK2982772 and placebo (posterior median 1.8% vs 4.9%). [1]	Well-tolerated. [1]
Rheumatoid Arthritis	NCT02858492	Safety and Tolerability	DAS28-CRP scores, ACR20/50/70 response, and rates of low disease activity and remission were similar between placebo and GSK2982772 arms. [8] [9]	All treatment-related adverse events were mild/moderate, except for one severe case of alopecia areata and one of retinal vein thrombosis. [8] [9]

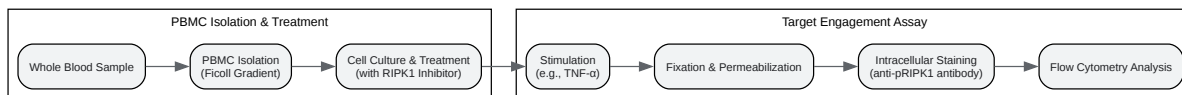
Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.



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Caption: RIPK1 signaling pathway illustrating survival, apoptosis, and necroptosis.



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Caption: Experimental workflow for measuring RIPK1 target engagement in PBMCs.

Experimental Protocols

In Vitro RIPK1 Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a method to determine the in vitro potency of RIPK1 inhibitors.

- Objective: To measure the enzymatic activity of purified RIPK1 and the inhibitory effect of test compounds.
- Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
- Materials:
 - Recombinant human RIPK1 enzyme
 - Myelin Basic Protein (MBP) as a generic substrate
 - ATP
 - Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
 - ADP-Glo™ Kinase Assay kit (Promega)
 - Test compounds (RIPK1 inhibitors)

- Procedure:
 - Prepare serial dilutions of the test compounds in the kinase assay buffer.
 - In a 384-well plate, add the RIPK1 enzyme to each well.
 - Add the test compounds or vehicle control to the respective wells and pre-incubate to allow for compound binding to the enzyme.
 - Initiate the kinase reaction by adding a mixture of MBP substrate and ATP.
 - Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
 - Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay kit instructions. This involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
 - Measure the luminescence using a plate reader.
 - Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay: Phosphorylated RIPK1 (pRIPK1) Measurement in PBMCs by Flow Cytometry

This protocol describes a method to assess the extent to which a RIPK1 inhibitor engages its target in a cellular context.

- Objective: To quantify the inhibition of RIPK1 phosphorylation at Serine 166 (a marker of RIPK1 activation) in peripheral blood mononuclear cells (PBMCs) upon treatment with a RIPK1 inhibitor.
- Principle: Flow cytometry is used to identify specific cell populations and measure intracellular protein phosphorylation on a single-cell basis using fluorescently labeled antibodies.

- Materials:
 - Human whole blood
 - Ficoll-Paque for PBMC isolation
 - RPMI 1640 cell culture medium
 - RIPK1 inhibitor
 - Stimulant (e.g., TNF- α)
 - Fixation and permeabilization buffers (e.g., BD Phosflow™ Lyse/Fix Buffer and Perm Buffer III)
 - Fluorescently conjugated antibodies: anti-CD3, anti-CD14, and anti-pRIPK1 (S166)
- Procedure:
 - PBMC Isolation: Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.
 - Cell Culture and Treatment: Resuspend PBMCs in RPMI 1640 medium and treat with various concentrations of the RIPK1 inhibitor or vehicle control for a specified duration.
 - Stimulation: Stimulate the cells with a pro-inflammatory stimulus like TNF- α to induce RIPK1 phosphorylation.
 - Fixation and Permeabilization: Fix the cells to preserve the phosphorylation state of proteins and then permeabilize the cell membrane to allow for intracellular antibody staining.
 - Antibody Staining: Stain the cells with a cocktail of fluorescently labeled antibodies to identify cell surface markers of different immune cell populations (e.g., CD3 for T cells, CD14 for monocytes) and the intracellular pRIPK1.
 - Flow Cytometry Acquisition: Acquire the stained cells on a flow cytometer.

- **Data Analysis:** Analyze the flow cytometry data to gate on specific cell populations and quantify the median fluorescence intensity (MFI) of the pRIPK1 signal in each treatment condition. The percentage of pRIPK1 inhibition is calculated relative to the stimulated vehicle control.

Conclusion

The clinical development of RIPK1 inhibitors has been met with mixed results. While preclinical data have been promising, translating this into clinical efficacy has proven challenging. As demonstrated in the comparative data, compounds like GSK2982772 have shown good target engagement but have failed to demonstrate significant clinical benefit in Phase 2 trials for various inflammatory conditions.[1][5][8][9] The development of other inhibitors, such as SAR443060 (DNL747), has been halted due to safety concerns or lack of efficacy.[2][10] Newer generation inhibitors like SAR443820 (DNL788), Ocadusertib (R552), and GFH312 are currently in earlier stages of clinical investigation, with a focus on both neurodegenerative and inflammatory diseases.[5][11][12]

For researchers and drug developers, this comparative analysis underscores the importance of not only potent target engagement but also a thorough understanding of the complex role of RIPK1 in different disease pathologies. The provided experimental protocols offer a foundation for the continued evaluation of existing and novel RIPK1 inhibitors. The future success of this class of drugs will likely depend on identifying the right patient populations, optimizing dosing regimens to achieve sufficient therapeutic exposure without off-target effects, and potentially exploring combination therapies.

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